3-Amino-4-chloro-N-propylbenzamide

Description

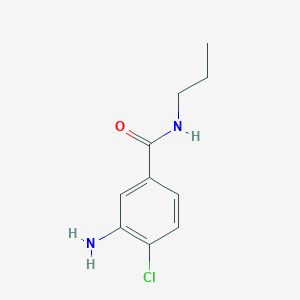

3-Amino-4-chloro-N-propylbenzamide is a benzamide derivative characterized by a chloro group at the 4-position and an amino group at the 3-position of the benzene ring, with a propyl chain attached to the amide nitrogen.

Properties

IUPAC Name |

3-amino-4-chloro-N-propylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O/c1-2-5-13-10(14)7-3-4-8(11)9(12)6-7/h3-4,6H,2,5,12H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRIUVHASSWIDON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC(=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70588284 | |

| Record name | 3-Amino-4-chloro-N-propylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926201-28-7 | |

| Record name | 3-Amino-4-chloro-N-propylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-chloro-N-propylbenzamide typically involves the reaction of 3-amino-4-chlorobenzoic acid with propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Starting Materials: 3-amino-4-chlorobenzoic acid and propylamine.

Reaction Conditions: The reaction is typically conducted in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Procedure: The 3-amino-4-chlorobenzoic acid is first activated using the coupling agent, followed by the addition of propylamine.

Industrial Production Methods

Industrial production methods for 3-Amino-4-chloro-N-propylbenzamide involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-chloro-N-propylbenzamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under suitable conditions.

Oxidation and Reduction: The amino group can be oxidized or reduced to form different derivatives.

Condensation Reactions: The benzamide core can participate in condensation reactions to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) at elevated temperatures.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.

Condensation Reactions: Catalysts such as acids or bases are employed to facilitate the condensation process.

Major Products Formed

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Oxidation and Reduction Products: Oxidized or reduced forms of the amino group.

Condensation Products: More complex benzamide derivatives.

Scientific Research Applications

3-Amino-4-chloro-N-propylbenzamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-4-chloro-N-propylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes. Detailed studies are required to elucidate the exact molecular targets and pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s structural analogues differ in substituent groups, nitrogen substituents, or backbone modifications, leading to variations in physicochemical properties and applications. Key comparisons include:

Key Differences and Implications

Substituent Effects: The propyl group in 3-Amino-4-chloro-N-propylbenzamide likely enhances lipophilicity compared to methyl or benzyl substituents in analogues like 3-Amino-N-benzyl-4-chloro-N-methylbenzamide . This could influence solubility and bioavailability in pharmaceutical contexts. The chloro and amino groups at positions 3 and 4 are shared with 3-Amino-N-benzyl-4-chloro-N-methylbenzamide, suggesting similar reactivity in electrophilic substitution or coupling reactions .

Backbone Variations: Unlike phthalimide derivatives (e.g., 3-Chloro-N-phenyl-phthalimide), which are used in polymer synthesis , benzamide derivatives like 3-Amino-4-chloro-N-propylbenzamide are more likely to serve as bioactive intermediates due to their amide functionality.

Applications: The discontinued status of 3-Amino-4-chloro-N-propylbenzamide contrasts with the commercial availability of analogues like 4-Amino-N-(3-(dimethylamino)propyl)benzamide, which is actively used in laboratory research .

Biological Activity

3-Amino-4-chloro-N-propylbenzamide is an organic compound characterized by its unique structural features, including an amino group, a chloro substituent, and a propyl side chain attached to a benzene ring. This compound has garnered attention due to its potential applications in pharmaceuticals and agriculture. Research into its biological activity suggests promising antimicrobial and anti-inflammatory properties, making it a candidate for further pharmacological studies.

- Chemical Formula : C10H13ClN2O

- Molecular Weight : 226.70 g/mol

- Structure : The compound features an amino group (-NH2), a chloro group (-Cl), and a propyl chain (-C3H7) attached to a benzamide core.

Synthesis

The synthesis of 3-amino-4-chloro-N-propylbenzamide typically involves the reaction of 3-amino-4-chlorobenzoic acid with propylamine. The reaction is conducted under controlled conditions, often utilizing coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and bases such as triethylamine to facilitate the formation of the desired product.

Antimicrobial Properties

Preliminary studies indicate that 3-amino-4-chloro-N-propylbenzamide exhibits antimicrobial activity. Compounds with similar structures have shown efficacy against various pathogens, suggesting that this compound may also inhibit bacterial growth or viral replication. Further investigations are needed to confirm its spectrum of activity and mechanism of action.

Anti-inflammatory Effects

Research has indicated potential anti-inflammatory properties for this compound. The presence of the amino group may facilitate interactions with inflammatory mediators or enzymes involved in the inflammatory response. Studies exploring its effects on cytokine production or enzyme inhibition are warranted to elucidate these properties.

The biological activity of 3-amino-4-chloro-N-propylbenzamide is likely mediated through interactions with specific molecular targets, such as enzymes or receptors involved in disease processes. Initial findings suggest that it may bind to these targets, potentially inhibiting their activity. Understanding the precise molecular pathways and targets will require detailed biochemical studies.

Comparative Analysis with Similar Compounds

The following table summarizes the structural and functional characteristics of compounds related to 3-amino-4-chloro-N-propylbenzamide:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 3-Amino-4-chloro-N-methylbenzamide | C10H12ClN2O | Contains a methyl group instead of propyl |

| 3-Amino-4-chloro-N-isobutylbenzamide | C11H14ClN2O | Has an isobutyl group providing distinct steric effects |

| 4-Chloro-N-propylbenzamide | C10H12ClN | Lacks the amino group, altering its reactivity |

Uniqueness : The combination of an amino group and a propyl side chain distinguishes 3-amino-4-chloro-N-propylbenzamide from its analogs, affecting its chemical reactivity and biological activity.

Case Studies and Research Findings

- Antiviral Activity : A study on benzamide derivatives indicated that compounds with structural similarities to 3-amino-4-chloro-N-propylbenzamide could reduce cytoplasmic HBV DNA levels significantly. These findings suggest potential antiviral applications for this compound .

- Enzyme Inhibition : Research into enzyme interactions has shown that similar benzamide derivatives can inhibit specific enzymes involved in metabolic pathways, which may also be applicable to 3-amino-4-chloro-N-propylbenzamide .

- Cancer Therapy Potential : Other studies have explored benzamide derivatives as RET kinase inhibitors for cancer therapy, indicating that compounds like 3-amino-4-chloro-N-propylbenzamide may have similar therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.